molecular formula C26H32ClN3O5 B609146 N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide CAS No. 2080300-49-6

N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide

Cat. No. B609146
M. Wt: 502.008
InChI Key: SSPYAPRDKNCABY-LDLYASANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including an azabicyclo[3.3.1]nonane core, a chlorophenyl group, and a trimethoxybenzamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as unsaturated bicyclo[3.3.1]nonane derivatives have been synthesized and their crystal structures studied . Another related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, was synthesized from ®-1,2-epoxyhex-5-ene .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic core. The azabicyclo[3.3.1]nonane core is a type of bicyclic compound consisting of a nine-membered ring with three bridgehead atoms .

Scientific Research Applications

  • Synthesis of Rigid Dipeptide Mimetics

    The compound is related to azabicycloalkane amino acids, which are rigid dipeptide mimetics used in peptide-based drug discovery. An efficient synthesis of related diastereomers was reported, highlighting their potential in medicinal chemistry (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

  • Preparation of Spiro Heterocyclic Compounds

    Studies on N-substituted 3-azabicyclo[3.3.1]nonan-9-ones, closely related to the queried compound, have shown that they react with difunctional nucleophiles to form spiro heterocyclic compounds, which have potential pharmacological applications (Moskalenko & Boev, 2009).

  • Sigma-2 Receptor Ligands

    N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs, similar to the compound , have been synthesized and evaluated for their affinity for sigma receptors. These compounds have potential for characterizing the functional role of sigma receptors in vivo (Mach, Vangveravong, Huang, Yang, Blair, & Wu, 2002).

  • Enantioselective Synthesis for Molecular Complexity

    The compound is related to azabicyclo nonane derivatives, which have been used in asymmetric synthesis to generate molecular complexity. This highlights their significance in the development of novel molecules with potential pharmacological properties (Garrido, Nieto, & Díez, 2013).

  • Oxidative Synthesis of Heterocycles

    A study on 9-azabicyclo[3.3.1]nonan-N-oxyl catalyzed oxidative synthesis, related to the queried compound, has shown the potential for creating heterocycles, which are crucial in drug development (Ma, Wan, Hong, Li, Hu, Mo, Hu, Sun, Jin, & Shen, 2017).

properties

IUPAC Name

N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYAPRDKNCABY-YQQQUEKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.